molecular formula C16H18N2O2 B2579232 N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-ene-1-carboxamide CAS No. 1396707-12-2

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-ene-1-carboxamide

カタログ番号: B2579232
CAS番号: 1396707-12-2
分子量: 270.332
InChIキー: NAIFZKKIOROHJA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-ene-1-carboxamide is a novel chemical entity designed for advanced pharmaceutical and biochemical research. This compound is built around the 1-oxo-1,2,3,4-tetrahydroisoquinoline scaffold, a structure of high interest in drug discovery due to its similarity to NAD+ and its ability to mimic key biological interactions . The core structure has been identified as an optimal framework for developing potent inhibitors of therapeutic targets, particularly in oncology . The incorporation of the cyclohex-3-ene-1-carboxamide moiety adds strategic three-dimensionality and potential for specific target engagement, making this molecule a valuable tool for probing new biological pathways. The primary research application of this compound is in the development of inhibitors for DNA repair enzymes such as Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1, are critical targets in cancer therapy, and inhibitors are known to be synthetically lethal in cancer cells with BRCA1/2 mutations . The 1-oxo-1,2,3,4-tetrahydroisoquinoline core is known to act as a effective nicotinamide mimetic, competing with NAD+ for its binding site on the PARP enzyme . Furthermore, related 1-oxo-tetrahydroisoquinoline derivatives have demonstrated potent inhibitory activity against other biological targets, such as the I(f) channel, indicating their potential as specific bradycardic agents . This suggests broad utility for this chemotype in various drug discovery programs. Researchers will find this compound to be a critical building block for hit-to-lead optimization campaigns. Its structure allows for further synthetic modification, enabling the exploration of structure-activity relationships (SAR) to enhance potency, selectivity, and drug-like properties. When handling this material, standard laboratory safety protocols should be followed. This product is intended for research and laboratory use only by trained professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

特性

IUPAC Name

N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-15(12-4-2-1-3-5-12)18-13-7-6-11-8-9-17-16(20)14(11)10-13/h1-2,6-7,10,12H,3-5,8-9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIFZKKIOROHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2=CC3=C(CCNC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

化学反応の分析

Types of Reactions

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and chemical properties .

科学的研究の応用

Anticancer Activity

One of the most significant applications of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-ene-1-carboxamide is its anticancer properties. Recent studies have demonstrated that derivatives of tetrahydroisoquinoline compounds exhibit potent anticancer activity against various cancer cell lines. For instance, compounds synthesized from similar frameworks have shown significant inhibition of cell proliferation in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values ranging from 1.9 to 7.52 μg/mL .

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives may possess neuroprotective properties. These compounds are being investigated for their potential to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to interact with neurotransmitter systems and exhibit antioxidant activity is a focal point in current studies .

In Vitro Studies

In vitro studies have been crucial in assessing the biological activities of this compound and its derivatives. For example, a study demonstrated that certain synthesized derivatives exhibited strong anticancer activity when tested against MCF-7 cells using MTT assays . The results indicated a dose-dependent response where higher concentrations led to increased cytotoxicity.

Mechanistic Insights

The mechanisms through which these compounds exert their biological effects are under investigation. Potential mechanisms include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific kinases involved in tumor growth.
  • Modulation of signaling pathways related to cell survival and proliferation .

Case Study: Anticancer Activity

A recent study focused on synthesizing a series of tetrahydroisoquinoline derivatives and evaluating their anticancer effects against various cell lines. The findings highlighted that specific modifications to the tetrahydroisoquinoline structure significantly enhanced anticancer potency compared to standard treatments like Doxorubicin .

Case Study: Neuroprotection

Another case study explored the neuroprotective effects of tetrahydroisoquinoline derivatives in models of oxidative stress-induced neuronal damage. The results suggested that these compounds could reduce neuronal cell death and improve survival rates in cultured neurons exposed to neurotoxic agents .

作用機序

The mechanism of action of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly by inhibiting enzymes involved in neurotransmitter degradation. This leads to increased levels of neurotransmitters, which can have neuroprotective and therapeutic effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-ene-1-carboxamide with three analogs, focusing on structural features, physicochemical properties, and reported bioactivity.

Table 1: Key Comparisons

Compound Name Core Structure Key Substituents Reported Bioactivity/Properties
N-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-ene-1-carboxamide Tetrahydroisoquinolinone Cyclohex-3-ene carboxamide Hypothesized kinase inhibition (in silico)
2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide Cyclohexene Bromine, methyl, phenyl groups Synthetic intermediate; no bioactivity
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide Dihydronaphthyridine Adamantyl, pentyl chains Antiviral activity (IC₅₀: 0.5 μM vs. HIV)
1-Pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide Dihydroquinoline Pentyl chain Moderate antibacterial activity (MIC: 8 μg/mL)

Structural and Functional Insights

Core Heterocycle Differences: The tetrahydroisoquinolinone core in the target compound provides a rigid, bicyclic system, contrasting with the monocyclic dihydroquinoline in 1-pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide . This rigidity may enhance target binding selectivity but reduce metabolic stability compared to more flexible analogs. The dihydronaphthyridine core in N3-(1-(3,5-Dimethyl)adamantyl)-...carboxamide introduces additional nitrogen atoms, improving hydrogen-bonding capacity and potency against viral proteases .

Substituent Effects :

  • The cyclohex-3-ene group in the target compound offers moderate lipophilicity (clogP ~2.8, predicted), balancing membrane permeability and aqueous solubility. In contrast, the adamantyl group in the naphthyridine derivative increases clogP (>4), enhancing blood-brain barrier penetration but risking toxicity .
  • Bromine substitution in 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide elevates molecular weight and polarizability, making it unsuitable for drug development but useful as a synthetic intermediate .

Bioactivity Trends :

  • Carboxamides with bulky hydrophobic groups (e.g., adamantyl) show enhanced antiviral activity, while smaller substituents (e.g., cyclohexene) are associated with broader kinase inhibition profiles .
  • The absence of electronegative halogens in the target compound may improve metabolic stability compared to brominated analogs .

生物活性

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-ene-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of inflammation and immune modulation. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core, which is known for its diverse pharmacological properties. The structure can be represented as follows:

N 1 oxo 1 2 3 4 tetrahydroisoquinolin 7 yl cyclohex 3 ene 1 carboxamide\text{N 1 oxo 1 2 3 4 tetrahydroisoquinolin 7 yl cyclohex 3 ene 1 carboxamide}

This compound is a derivative of tetrahydroisoquinoline (THIQ), which has been extensively studied for its medicinal properties.

Modulation of FPRL-1 Receptor

Research indicates that compounds similar to N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-ene-1-carboxamide act as modulators of the N-formyl peptide receptor like-1 (FPRL-1) receptor. This receptor is a G protein-coupled receptor expressed in various inflammatory cells such as monocytes and neutrophils. Activation of FPRL-1 has been shown to promote:

  • Anti-inflammatory responses : By inhibiting the migration of polymorphonuclear neutrophils (PMNs) and eosinophils.
  • Monocyte migration : Facilitating the clearance of apoptotic cells from inflammatory sites in a non-phlogistic manner .

STING Pathway Inhibition

Another significant aspect of the biological activity of related compounds is their role as STING inhibitors . The STING (Stimulator of Interferon Genes) pathway is critical in mediating immune responses. Inhibition of this pathway can be beneficial in treating STING-mediated diseases like systemic lupus erythematosus (SLE) and certain cancers. Compounds that inhibit STING activity can reduce type I interferon production and suppress immune responses .

In Vitro Studies

In vitro studies have demonstrated that derivatives of tetrahydroisoquinoline exhibit antiviral properties. For instance, certain THIQ derivatives showed significant inhibition against viral strains such as OC-43 and 229E. The most active compounds demonstrated a decrease in viral titers by up to Δlg = 2.0 .

CompoundViral StrainActivity (Δlg)
Avir-7229E2.0
Avir-8OC-432.0
Avir-1OC-432.0
Avir-2OC-431.5

Case Studies

A notable case study involved the use of THIQ derivatives in models of inflammation. The results indicated that these compounds significantly reduced markers of inflammation and promoted resolution pathways through FPRL-1 activation. This suggests their potential utility in treating inflammatory diseases .

Therapeutic Implications

The biological activities associated with N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-ene-1-carboxamide suggest several therapeutic applications:

  • Anti-inflammatory treatments : Targeting FPRL-1 may provide new avenues for managing chronic inflammatory conditions.
  • Immunosuppression : Inhibiting the STING pathway could be beneficial in autoimmune diseases and certain cancers.
  • Antiviral agents : The demonstrated antiviral properties may lead to the development of new antiviral therapies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。